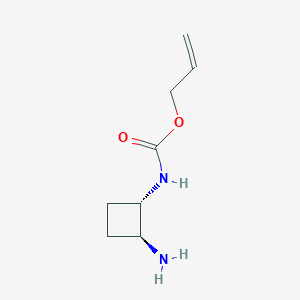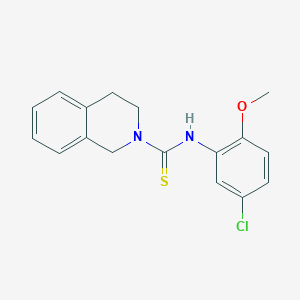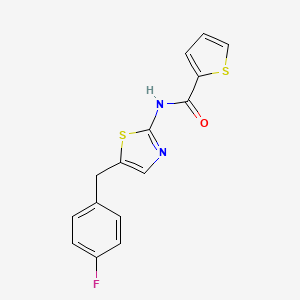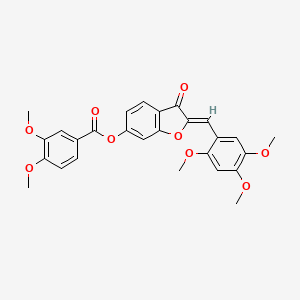
4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide is a derivative of the 4-oxo-4H-chromene family. This family of compounds has been studied for their potential therapeutic applications, particularly in the treatment of Alzheimer's disease (AD). The tacrine-4-oxo-4H-chromene hybrids, which share a similar chromene core, have been designed to combine the cholinesterase inhibitory activity of tacrine with the antioxidant and β-secretase 1 (BACE-1) inhibitory activities of flavonoids derived from 4-oxo-4H-chromene .
Synthesis Analysis
The synthesis of tacrine-4-oxo-4H-chromene hybrids involves combining tacrine, known for its cholinesterase inhibition, with a flavonoid scaffold from 4-oxo-4H-chromene, chosen for its radical capture and BACE-1 inhibitory activities. The resulting hybrids have shown to be more potent than their parent compounds, tacrine and apigenin, in inhibiting human acetyl- and butyrylcholinesterase (h-AChE and h-BuChE) as well as human BACE-1 .
Molecular Structure Analysis
The molecular structure of the 4-oxo-4H-chromene derivatives is characterized by a planar conformation. In the case of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, the molecules exhibit anti conformations with respect to the C—N rotamer of the amide and cis geometries concerning the relative positions of the chromone ring and the carbonyl group of the amide . Although the specific structure of 4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide is not detailed in the provided papers, it can be inferred that it may share similar structural characteristics with the mentioned derivatives.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and potential interactions of 4-oxo-4H-chromene derivatives are not explicitly detailed in the provided papers. However, the synthesis likely involves the formation of amide bonds and the introduction of substituents to the chromene core. The biological evaluations suggest that these compounds can interact with enzymes such as cholinesterases and BACE-1, indicating that they may undergo specific binding and inhibition reactions in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of the tacrine-4-oxo-4H-chromene hybrids include their ability to inhibit cholinesterases and BACE-1 at nano- and picomolar concentrations. They also exhibit antioxidant properties and have the potential to penetrate the central nervous system (CNS), as suggested by in vitro PAMPA-BBB assay results. One of the hybrids, in particular, demonstrated potent combined inhibition of human BACE-1 and ChEs, along with good antioxidant and CNS-permeable properties . The specific physical and chemical properties of 4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide are not provided, but it may be assumed to have similar properties given its structural relation to the discussed hybrids.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
One study outlines the synthesis of coumarin derivatives containing a thiazolidin-4-one ring, emphasizing the chemical processes and biological properties of these compounds. These derivatives, including structures akin to 4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide, exhibit antibacterial activity against several bacteria and fungal organisms, showcasing the importance of the synthesis process in enhancing biological activity (C. K. Ramaganesh, Y. Bodke, & K. Venkatesh, 2010).
Alzheimer's Disease Treatment
Another study focused on the development of tacrine-4-oxo-4H-chromene hybrids for treating Alzheimer's disease, displaying cholinergic, antioxidant, and β-amyloid-reducing properties. This research exemplifies how derivatives of 4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide can be tailored to address specific pathological conditions such as Alzheimer's disease, leveraging the compound's multifunctional biological activities (M. I. Fernández-Bachiller, C. Pérez, L. Monjas, J. Rademann, & M. I. Rodríguez-Franco, 2012).
Antioxidant and Antibacterial Agents
Research into the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents highlights the utility of 4-oxo-4H-chromene derivatives in creating compounds with significant biological activities. These studies underscore the potential of such derivatives in contributing to the development of new therapeutic agents with antioxidant and antibacterial efficacy (Chitreddy V. Subbareddy & S. Sumathi, 2017).
Solvatochromism Studies
Another avenue of research involves the solvent-free synthesis of 4H-chromene-3-carboxamide derivatives, focusing on their antioxidant, antibacterial, and solvatochromism studies. This research demonstrates the diverse applications of 4-oxo-4H-chromene derivatives beyond therapeutic uses, exploring their chemical properties and interactions with various solvents (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).
Eigenschaften
IUPAC Name |
4-oxo-N-[3-(6-oxopyridazin-1-yl)propyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-13-11-15(24-14-6-2-1-5-12(13)14)17(23)18-8-4-10-20-16(22)7-3-9-19-20/h1-3,5-7,9,11H,4,8,10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYWUVJFQUHNLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-fluorobenzoate](/img/structure/B2547209.png)
![N-([1,1'-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2547212.png)
![S-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl) ethanethioate](/img/structure/B2547213.png)
![5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2547214.png)


![6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2547220.png)






